2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide
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Overview
Description
2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidinones. This compound is characterized by its unique structure, which includes a fluorophenyl group and a benzofuro[3,2-d]pyrimidinone core. It has garnered interest in scientific research due to its potential biological activities, including analgesic and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide typically involves the aza-Wittig reaction. This reaction utilizes functionalized iminophosphoranes, which react with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Scientific Research Applications
2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential analgesic and antitumor activities.
Medicine: Research indicates its potential use in developing new analgesic and anticancer drugs.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in pain and tumor growth. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-Butylamino-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one
- 1-Aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones
Uniqueness
2-[3-(4-Fluorophenyl)-2,4-dioxo-1benzofuro[3,2-d]pyrimidin-1-yl]acetamide is unique due to its dual biological activities, exhibiting both analgesic and antitumor properties. This dual functionality makes it a promising candidate for further research and development in the fields of medicine and pharmacology .
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O4/c19-10-5-7-11(8-6-10)22-17(24)16-15(21(18(22)25)9-14(20)23)12-3-1-2-4-13(12)26-16/h1-8H,9H2,(H2,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJPPOZAJAKXVGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)N)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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